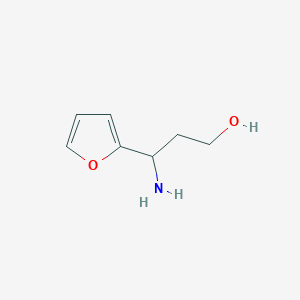

3-Amino-3-(furan-2-yl)propan-1-ol

説明

Contextualization within Amine and Alcohol Chemistry

Amino alcohols are organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.com The presence of both a basic amine and an acidic hydroxyl group gives these compounds unique chemical properties. alfa-chemistry.com They can act as ligands in asymmetric catalysis and are important building blocks for creating a variety of biologically active molecules. alfa-chemistry.comacs.org

The specific structure of 3-Amino-3-(furan-2-yl)propan-1-ol, being a 1,3-amino alcohol, allows for various chemical transformations. The amine group can react with electrophiles, while the hydroxyl group can react with nucleophiles or be oxidized. This dual reactivity is highly useful in organic synthesis, enabling the construction of complex molecular architectures. alfa-chemistry.com

Significance of the Furan (B31954) Moiety in Chemical Scaffolds

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comutripoli.edu.ly This structural element is found in numerous natural products and synthetic compounds with a wide range of biological activities. utripoli.edu.lyijabbr.com The furan moiety is considered a "privileged" scaffold in medicinal chemistry because it can interact with various biological targets. ijabbr.comijabbr.com

The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules, which can lead to strong binding with enzymes or receptors. ijabbr.com Its aromaticity provides stability to the molecule, potentially enhancing its metabolic stability and bioavailability. ijabbr.com Furthermore, the furan ring can be readily functionalized, allowing chemists to create a diverse range of derivatives to explore structure-activity relationships. ijabbr.comnih.gov Furan derivatives have shown a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyijabbr.com

Overview of Synthetic Building Blocks in Medicinal Chemistry Precursors

In medicinal chemistry, building blocks are relatively simple molecules that serve as the starting materials for the synthesis of more complex drug candidates. biosynce.comwikipedia.org The strategic use of well-defined building blocks allows for the modular and efficient construction of large libraries of compounds for biological screening. biosynce.com This approach accelerates the drug discovery process by enabling the systematic exploration of chemical space to identify molecules with desired therapeutic properties. biosynce.comresearchgate.net

3-Amino-3-(furan-2-yl)propan-1-ol exemplifies a valuable building block. Its distinct functional groups—the primary amine, the primary alcohol, and the furan ring—can be selectively modified to generate a wide variety of derivatives. This allows medicinal chemists to systematically alter the compound's structure to optimize its interaction with a biological target and improve its pharmacological profile. The incorporation of the furan moiety, a known pharmacophore, further enhances its potential as a precursor for novel therapeutic agents. utripoli.edu.lyijabbr.com

| Property | Value |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 206194-18-5 |

| Canonical SMILES | C1=COC(=C1)C(CCO)N |

| InChI Key | UCEDMXFZQPQWEQ-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

3-amino-3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Furan 2 Yl Propan 1 Ol

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of chiral molecules like 3-Amino-3-(furan-2-yl)propan-1-ol, which contains a stereocenter at the C-3 position, necessitates the use of stereoselective methods to produce single enantiomers. These approaches are critical for applications where biological activity is dependent on a specific three-dimensional arrangement.

Asymmetric Catalysis in Enantioselective Production of 3-Amino-3-(furan-2-yl)propan-1-ol

Asymmetric catalysis is a powerful tool for establishing chirality, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol, two primary strategies are prominent: the asymmetric reduction of a ketone precursor and the use of chiral biocatalysts.

One of the most effective methods involves the asymmetric hydrogenation of a β-amino ketone precursor. This approach has been successfully applied to analogous structures, such as the synthesis of the thiophene-containing (S)-3-(Methyl-Amino)-1-(thiophen-2-yl)propan-1-ol. researchgate.net In such syntheses, a prochiral β-amino ketone is reduced using a chiral catalyst, often a transition metal complex with a chiral phosphine (B1218219) ligand, to yield the desired enantiomer of the amino alcohol with high enantiomeric excess. researchgate.net

Biocatalysis offers a green and highly selective alternative. Enzymes and microorganisms can perform complex transformations with exceptional enantio- and regioselectivity under mild conditions. nih.govnih.gov For instance, the thiophene (B33073) analog of the target molecule has been synthesized with an enantiomeric excess exceeding 99% using immobilized Saccharomyces cerevisiae as the biocatalyst for the reduction of the corresponding β-amino ketone. researchgate.net This methodology is directly applicable to the furan (B31954) derivative, where a yeast-mediated reduction of 3-amino-3-(furan-2-yl)propan-1-one would be expected to produce the chiral alcohol.

Table 1: Biocatalytic Reduction for Synthesis of a Chiral Amino Alcohol Analog This table is based on the synthesis of the analogous compound (S)-3-(Methyl-Amino)-1-(thiophen-2-yl)propan-1-ol.

| Parameter | Condition/Result | Reference |

|---|---|---|

| Precursor | 3-N-methylamino-1-(2-thienyl)-1-propanone | researchgate.net |

| Biocatalyst | ACA liquid-core immobilized Saccharomyces cerevisiae | researchgate.net |

| Reaction Conditions | pH 6.0, 30 °C, 180 rpm | researchgate.net |

| Product | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | researchgate.net |

| Conversion | 100% | researchgate.net |

| Enantiomeric Excess (ee) | >99.0% | researchgate.net |

Furthermore, the existence of chiral precursors like (R)-2-Amino-3-(furan-2-yl)propanoic acid suggests another route. medchemexpress.com The synthesis of such α-amino acids is well-established, and a subsequent reduction of the carboxylic acid functional group, for example using borane (B79455) reagents, would yield the desired enantiopure 3-Amino-3-(furan-2-yl)propan-1-ol.

Diastereoselective Routes to 3-Amino-3-(furan-2-yl)propan-1-ol

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While the primary target has one stereocenter, common synthetic intermediates may have two, requiring control of the relative stereochemistry. A highly effective strategy for creating 1,3-amino alcohols involves the diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.govelsevierpure.com

In this method, an N-sulfinyl imine acts as a chiral auxiliary. Its reaction with an aldehyde produces a β-hydroxy-N-sulfinyl imine intermediate with high diastereoselectivity. The subsequent reduction of this intermediate can be controlled to produce either the syn- or anti-1,3-amino alcohol. Reduction with catecholborane typically yields the syn product, while using a bulkier reagent like lithium triethylborohydride (LiBHEt₃) leads to the anti diastereomer. nih.gov This method provides a reliable pathway to control the relative stereochemistry of the amino and hydroxyl groups.

Table 2: Diastereoselective Synthesis of 1,3-Amino Alcohols via N-Sulfinyl Imines This table outlines a general, established methodology.

| Step | Reagents | Product Stereochemistry | Reference |

|---|---|---|---|

| 1. Aldol-type Addition | N-sulfinyl imine + Aldehyde | β-hydroxy-N-sulfinyl imine | nih.govelsevierpure.com |

| 2. Reduction | Catecholborane | syn-1,3-amino alcohol derivative | nih.gov |

| LiBHEt₃ | anti-1,3-amino alcohol derivative | nih.gov |

Multicomponent Reactions (MCRs) Incorporating 3-Amino-3-(furan-2-yl)propan-1-ol

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov The Mannich reaction is a classic three-component reaction perfectly suited for synthesizing the carbon skeleton of the target molecule. wikipedia.orgresearchgate.netnih.gov

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing 3-Amino-3-(furan-2-yl)propan-1-ol, the key intermediate, a β-amino ketone (a Mannich base), can be formed from three components:

An aldehyde: Furan-2-carbaldehyde

An amine: Ammonia (B1221849) or a primary/secondary amine.

A carbonyl compound providing an enolizable proton: An acetaldehyde (B116499) equivalent or a masked acetaldehyde.

The reaction proceeds via the initial formation of an electrophilic iminium ion from furan-2-carbaldehyde and the amine. This ion is then attacked by the enol form of the third component. wikipedia.org A documented example includes the reaction of furan-2-carbaldehyde with an amine and cyclohexanone, demonstrating the viability of forming the crucial C-C and C-N bonds in one pot. sustech.edu Once the β-amino ketone intermediate, 3-amino-3-(furan-2-yl)propan-1-one, is formed, a straightforward reduction of the ketone group yields the final product, 3-Amino-3-(furan-2-yl)propan-1-ol. nih.gov

Green Chemistry Principles in the Synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol

Modern synthetic chemistry emphasizes the use of environmentally benign practices. The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol can incorporate several green principles, most notably through the use of biocatalysis, as discussed previously. researchgate.netnih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in environmentally friendly solvents like water, reduces waste and simplifies purification. While specific literature detailing solvent-free synthesis for 3-Amino-3-(furan-2-yl)propan-1-ol is not prominent, many of the reaction types discussed, such as certain Mannich reactions, can be adapted to solvent-free conditions, often by grinding the reactants together at room temperature.

Catalyst Development for Environmentally Benign Syntheses

The development of catalysts from renewable sources or those that operate under mild, aqueous conditions is a cornerstone of green chemistry. Biocatalysts like yeast are a prime example. researchgate.net Research into heterogeneous catalysts derived from biomass also presents a promising avenue. Although not yet specifically applied to this synthesis, such catalysts are being developed for general amino alcohol production and could provide future sustainable routes to the target compound.

Alternative Retrosynthetic Strategies for 3-Amino-3-(furan-2-yl)propan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 3-Amino-3-(furan-2-yl)propan-1-ol, several logical disconnections can be proposed, leading to various synthetic pathways.

A primary retrosynthetic disconnection involves the C-N bond, suggesting an amino group introduction. This leads to a key intermediate, a 3-hydroxy-1-(furan-2-yl)propan-1-one. This disconnection is based on the well-established synthesis of amino alcohols from keto alcohols.

Another strategic disconnection can be made at the C-C bond between the furan ring and the propanolamine (B44665) backbone. This approach considers the furan ring as a nucleophile or electrophile, leading to different synthetic precursors. For instance, the furan ring could be introduced via the addition of a furyllithium or Grignard reagent to a suitable electrophile.

A third strategy involves the disconnection of the propanol (B110389) side chain itself, envisioning a build-up from a simpler furan-containing starting material. This could involve reactions such as the Mannich reaction, which constructs the aminomethyl fragment in a single step.

These retrosynthetic approaches are summarized in the following table:

| Disconnection Bond | Precursor Type | Potential Starting Materials |

| C3-N | β-Hydroxy ketone | 3-Hydroxy-1-(furan-2-yl)propan-1-one, Ammonia/amine source |

| C1-C(furan) | Furan derivative and C3 electrophile | 2-Lithiofuran, Epichlorohydrin or 3-halopropanol derivative |

| C2-C3 | Furan derivative and C2 synthon | Furfural, Acetaldehyde derivative, Amine |

These varied retrosynthetic strategies offer flexibility in the choice of starting materials and reaction conditions, allowing for the development of multiple synthetic routes to 3-Amino-3-(furan-2-yl)propan-1-ol.

Based on the retrosynthetic analysis, several synthetic methodologies can be proposed for the preparation of 3-Amino-3-(furan-2-yl)propan-1-ol.

One prominent method involves the reduction of a β-amino ketone . This approach is analogous to the synthesis of similar amino alcohols like 3-amino-1-phenylpropan-1-ol. prepchem.com The key intermediate, 1-(furan-2-yl)-3-aminopropan-1-one, can be synthesized via a Mannich reaction between 2-acetylfuran (B1664036), formaldehyde, and an appropriate amine. rsc.org Subsequent reduction of the ketone functionality would yield the desired γ-amino alcohol. The choice of reducing agent is crucial to selectively reduce the ketone without affecting the furan ring.

Another viable route is the reductive amination of a β-hydroxy ketone . This method starts with the synthesis of 3-hydroxy-1-(furan-2-yl)propan-1-one. This intermediate can be prepared through various methods, including the aldol (B89426) reaction of 2-acetylfuran with formaldehyde. The subsequent reductive amination with ammonia or a protected amine source, using a suitable reducing agent like sodium cyanoborohydride, would furnish the target compound. nih.govyoutube.com

A third approach involves the ring-opening of a suitable heterocyclic precursor . For instance, the reaction of 2-furyllithium with an epoxide such as epichlorohydrin, followed by amination, could lead to the desired product. This strategy has been employed in the synthesis of other β- and γ-amino alcohols. organic-chemistry.org

The following table outlines these potential synthetic methodologies with key reaction steps:

| Methodology | Key Intermediate | Key Reaction Steps |

| Reduction of β-Amino Ketone | 1-(Furan-2-yl)-3-aminopropan-1-one | 1. Mannich reaction of 2-acetylfuran. 2. Selective reduction of the ketone. |

| Reductive Amination | 3-Hydroxy-1-(furan-2-yl)propan-1-one | 1. Aldol condensation. 2. Reductive amination with ammonia/amine. |

| Heterocycle Ring-Opening | 1-(Furan-2-yl)oxirane derivative | 1. Epoxidation of a furan-containing alkene. 2. Regioselective ring-opening with an amine. |

Chemical Reactivity and Derivatization of 3 Amino 3 Furan 2 Yl Propan 1 Ol

Transformations Involving the Primary Alcohol Group

The primary alcohol group in 3-Amino-3-(furan-2-yl)propan-1-ol is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and etherification, to yield a range of derivatives.

The oxidation of the primary alcohol in 3-Amino-3-(furan-2-yl)propan-1-ol can lead to the formation of either the corresponding aldehyde, 3-amino-3-(furan-2-yl)propanal, or the carboxylic acid, 3-amino-3-(furan-2-yl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) are typically effective for this transformation. The reaction is generally carried out at room temperature.

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These reactions often require more forcing conditions, such as heating. The presence of the amine group may necessitate the use of a protecting group to prevent side reactions.

Table 1: Hypothetical Oxidation Reactions of 3-Amino-3-(furan-2-yl)propan-1-ol

| Product | Reagents | Conditions |

| 3-Amino-3-(furan-2-yl)propanal | PCC or DMP | CH2Cl2, Room Temp |

| 3-Amino-3-(furan-2-yl)propanoic acid | KMnO4 or Jones Reagent | Heat |

The hydroxyl group of 3-Amino-3-(furan-2-yl)propan-1-ol can be readily converted into esters and ethers.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H2SO4), is a common method. Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride can be used, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is to use a Mitsunobu reaction, which allows for the formation of ethers under milder conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).

While direct nucleophilic substitution on the hydroxyl group is difficult due to OH- being a poor leaving group, it can be achieved by first converting the hydroxyl into a good leaving group. This can be done by protonation in the presence of a strong acid, followed by reaction with a nucleophile (SN1 or SN2 mechanism depending on the substrate and conditions). A more common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting it with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Reactions of the Primary Amine Group

The primary amine in 3-Amino-3-(furan-2-yl)propan-1-ol is a nucleophilic center and can undergo reactions typical of primary amines, such as amidation, sulfonamidation, alkylation, and acylation.

Amidation: The primary amine can react with carboxylic acids or their derivatives to form amides. The most common method is the reaction with an acyl chloride or an acid anhydride in the presence of a base. This reaction is typically fast and efficient. Direct reaction with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonamidation: Reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) yields a sulfonamide. This reaction is analogous to amidation and is a common way to protect the amine group or to introduce a sulfonyl moiety for various synthetic purposes.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is a more controlled method for mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Acylation: This is a specific type of amidation where the acyl group comes from an acylating agent like an acyl chloride or an acid anhydride. As mentioned in the amidation section, this is a very common and efficient reaction for primary amines.

Table 2: Hypothetical Derivatization Reactions of the Amine Group

| Reaction Type | Reagent | Product Type |

| Amidation | Acyl chloride/Anhydride | Amide |

| Sulfonamidation | Sulfonyl chloride | Sulfonamide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH3CN | Secondary Amine |

| Acylation | Acyl chloride/Anhydride | Amide |

Formation of Imine and Schiff Base Derivatives

The primary amino group in 3-Amino-3-(furan-2-yl)propan-1-ol serves as a key functional handle for the formation of imines, commonly known as Schiff bases. This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone, usually under acid or base catalysis, with the concomitant removal of water. The resulting imine products incorporate a new carbon-nitrogen double bond (C=N).

The versatility of this reaction allows for the introduction of a wide variety of substituents into the molecule, depending on the carbonyl compound used. This modification can significantly alter the chemical and physical properties of the parent compound, leading to derivatives with potential applications in coordination chemistry and as intermediates for further synthesis. researchgate.netnih.gov For instance, the reaction with aromatic aldehydes can introduce extended conjugation, impacting the molecule's spectroscopic properties. nih.gov The formation of these Schiff bases is a fundamental transformation, providing a gateway to more complex molecular architectures. rsc.org

| Reactant (Aldehyde/Ketone) | Reagents and Conditions | Product Structure (Schiff Base) | Reference |

|---|---|---|---|

| Benzaldehyde | Methanol (B129727), reflux | (E)-3-(Benzylideneamino)-3-(furan-2-yl)propan-1-ol | nih.gov |

| Acetone | Toluene, Dean-Stark trap, p-TsOH (cat.) | 3-(Furan-2-yl)-3-(isopropylideneamino)propan-1-ol | acs.org |

| Salicylaldehyde | Ethanol, room temperature | 2-(((1-(Furan-2-yl)-3-hydroxypropyl)imino)methyl)phenol | acs.org |

Modifications of the Furan (B31954) Ring System

The furan moiety within 3-Amino-3-(furan-2-yl)propan-1-ol is an electron-rich aromatic heterocycle, making it susceptible to various modifications that can dramatically alter the compound's core structure.

Electrophilic Aromatic Substitution Reactions on Furan

The furan ring is significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.comucalgary.ca Electrophilic aromatic substitution (EAS) on 2-substituted furans, such as the title compound, predominantly occurs at the C5 position (the other α-position). chemicalbook.comnumberanalytics.com This high reactivity necessitates the use of mild conditions to avoid polymerization or ring degradation.

Common EAS reactions applicable to the furan ring include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For example, furan reacts with bromine to yield 2-bromofuran (B1272941) under controlled conditions. pearson.com

Nitration: Typically carried out with acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures to prevent uncontrolled oxidation.

Friedel-Crafts Acylation: The introduction of an acyl group using an acid anhydride (e.g., acetic anhydride) with a mild Lewis acid catalyst. This reaction is generally high-yielding and avoids the rearrangement issues sometimes seen with Friedel-Crafts alkylation. chegg.com

These reactions provide a straightforward method for introducing further functional groups onto the heterocyclic core of the molecule.

| Reaction Type | Reagent | Expected Major Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), THF, 0 °C | 3-Amino-3-(5-bromofuran-2-yl)propan-1-ol | pearson.com |

| Nitration | Acetyl nitrate, acetic anhydride, low temp. | 3-Amino-3-(5-nitrofuran-2-yl)propan-1-ol | ucalgary.ca |

| Acylation | Acetic anhydride, ZnCl₂ (mild Lewis acid) | 1-(5-(1-Amino-3-hydroxypropyl)furan-2-yl)ethan-1-one | chegg.com |

Cycloaddition Reactions Involving the Furan Diene

The reduced aromatic character of furan compared to benzene allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.comquimicaorganica.org This reaction involves the furan ring reacting with an electron-deficient alkene or alkyne (a dienophile) to form a bicyclic adduct, typically an oxa-bridged cyclohexene (B86901) or cyclohexadiene derivative.

The Diels-Alder reaction of furans can be reversible and often requires high pressure or Lewis acid catalysis to proceed efficiently. The stereochemistry of the dienophile is retained in the product. This transformation is a powerful tool for rapidly increasing molecular complexity and accessing bridged ring systems. Besides the [4+2] cycloadditions, furans can also engage in [3+2] cycloaddition reactions with suitable partners, further expanding their synthetic utility. rsc.orgrsc.org

| Dienophile/Partner | Reaction Type | Conditions | Expected Product Class | Reference |

|---|---|---|---|---|

| Maleic anhydride | [4+2] Diels-Alder | Heat, neat or in toluene | 7-Oxabicyclo[2.2.1]heptene derivative | numberanalytics.com |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [4+2] Diels-Alder | Heat or Lewis acid catalysis | 7-Oxabicyclo[2.2.1]heptadiene derivative | researchgate.net |

| Propargylamine/Aldehyde | [3+2] Cycloaddition | Base-catalysed | Substituted furan (via allenyl anion intermediate) | rsc.org |

Ring Opening and Rearrangement Pathways of the Furan Moiety

The furan ring can undergo ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. Acid-catalyzed hydrolysis of the furan ring typically leads to the formation of a 1,4-dicarbonyl compound. For 3-Amino-3-(furan-2-yl)propan-1-ol, this would unmask a γ-keto-aldehyde functionality, which can exist in equilibrium with its cyclic hemiacetal form.

Oxidative ring-opening and rearrangement is another important transformation. nih.gov For example, oxidation of certain substituted furans with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to dearomatization and subsequent rearrangement, as seen in the transformation of 3-(furan-2-yl)propan-1-ones. nih.govmdpi.com Such reactions, often proceeding through spiro-intermediates, can yield highly functionalized, linear, or alternative cyclic structures. nih.gov These pathways are valuable for converting the furan heterocycle into different carbocyclic or acyclic scaffolds. researchgate.netosi.lv

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The presence of three distinct functional groups (amine, alcohol, furan) in a compact structure makes 3-Amino-3-(furan-2-yl)propan-1-ol an ideal substrate for tandem or cascade reactions. These reactions involve a sequence of two or more bond-forming or bond-breaking events that occur in a single pot without the isolation of intermediates, offering high synthetic efficiency.

An example of a potential cascade could be initiated by an intramolecular reaction between two of the functional groups, followed by an intermolecular reaction with an external reagent. For instance, the amine and alcohol could first react with a suitable electrophile like phosgene (B1210022) or a diacid chloride to form a cyclic carbamate (B1207046) or ester. The furan ring in this new bicyclic system could then undergo further transformation.

A plausible synthetic strategy could involve an intramolecular Diels-Alder reaction on a derivative of 3-Amino-3-(furan-2-yl)propan-1-ol. If the alcohol or amine is tethered to a dienophile, an intramolecular [4+2] cycloaddition with the furan ring (an IMDAF reaction) could generate complex polycyclic structures under mild conditions. researchgate.net Another possibility involves the initial modification of the furan ring, for example, by oxidation to a 1,4-dicarbonyl species, which then triggers a Paal-Knorr type cyclization with the primary amine to form a substituted pyrrole. nih.govmdpi.com This would represent a formal ring transformation from a furan to a pyrrole, driven by the molecule's inherent functionalities.

Mechanistic Investigations of Reactions Involving 3 Amino 3 Furan 2 Yl Propan 1 Ol

Reaction Pathway Elucidation using Spectroscopic Techniques

The elucidation of reaction pathways for furan-containing compounds often relies on a combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In studies of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, NMR has been instrumental in identifying and characterizing cationic intermediates that are key to understanding the reaction mechanism. mdpi.comnih.gov

For instance, in the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid like triflic acid (TfOH), NMR studies have shown that the reaction proceeds through the formation of O,C-diprotonated species. mdpi.comnih.gov The initial protonation is believed to occur on the carboxyl oxygen, followed by protonation of the carbon-carbon double bond, generating a reactive electrophilic species. mdpi.com This mechanism suggests that for 3-Amino-3-(furan-2-yl)propan-1-ol, reactions in acidic media could proceed via protonation of the amino and hydroxyl groups, as well as the furan (B31954) ring, leading to various reactive intermediates.

A plausible reaction mechanism for the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in a Brønsted superacid involves the initial protonation of the substrate to form an O-protonated species, which then undergoes further protonation to form a reactive electrophile that can react with an arene. mdpi.com

Spectroscopic data from related furan derivatives provide a model for what might be observed in studies of 3-Amino-3-(furan-2-yl)propan-1-ol.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Related Furan Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-(Furan-2-yl)-3-phenylpropanoic acid | 2.94 (dd, 1H), 3.15 (dd, 1H), 4.54 (t, 1H), 6.06 (d, 1H), 6.29 (dd, 1H), 7.25–7.32 (m, 6H) | 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4 |

Data sourced from a study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

Kinetic Studies of Derivatization Reactions

In a typical derivatization, such as the acylation of the amino group, a kinetic study would involve monitoring the concentration of the reactant or product over time under various conditions. This can be achieved using techniques like chromatography or spectroscopy. The data obtained would allow for the determination of the reaction order, the rate constant, and the activation energy.

Table 2: Hypothetical Kinetic Data for the Acylation of an Amino Alcohol

| [Substrate] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This table represents a hypothetical dataset to illustrate the principles of a kinetic study.

Transition State Analysis of Key Chemical Transformations

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of reaction mechanisms at the molecular level. For reactions involving furan derivatives, DFT calculations have been used to investigate the structures and stabilities of cationic intermediates, which are closely related to the transition states of the reactions. mdpi.comnih.gov

In the context of the hydroarylation of 3-(furan-2-yl)propenoic acids, DFT studies support the proposed mechanism involving O,C-diprotonated intermediates as the reactive electrophilic species. mdpi.comnih.gov These computational models can predict the geometries of transition states and calculate their activation energies, which can then be correlated with experimentally observed reaction rates and selectivities.

For 3-Amino-3-(furan-2-yl)propan-1-ol, transition state analysis could be applied to various potential transformations, such as cyclization reactions involving the amine and alcohol functionalities with the furan ring, or substitution reactions at the furan ring. These analyses would be critical in predicting the most likely reaction pathways and in designing catalysts to favor specific outcomes.

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can have a profound impact on the mechanism and stereoselectivity of a reaction. rsc.org Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.org

For reactions involving a polar molecule like 3-Amino-3-(furan-2-yl)propan-1-ol, the polarity of the solvent is expected to play a significant role. In reactions that proceed through charged intermediates, polar solvents would be expected to stabilize these species, potentially increasing the reaction rate.

Furthermore, in stereoselective reactions, the solvent can influence the diastereomeric or enantiomeric ratio of the products. rsc.org This can occur through differential solvation of the diastereomeric transition states. rsc.org Experimental and spectroscopic analyses in different solvent systems can reveal the nature of solute-solvent clusters, which are considered the true reactive species in solution. rsc.org While specific studies on the solvent effects for 3-Amino-3-(furan-2-yl)propan-1-ol are not documented, the general principles of solvent effects on stereoselectivity would undoubtedly apply to its reactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Amino-3-(furan-2-yl)propan-1-ol |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-(Furan-2-yl)propenoic acid |

| Triflic acid |

Computational and Theoretical Studies of 3 Amino 3 Furan 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) would be a primary method for determining the optimized geometric structure of 3-Amino-3-(furan-2-yl)propan-1-ol. This computational technique calculates the electron density of the molecule to determine its ground state energy and, consequently, its most stable three-dimensional conformation. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers could predict key structural parameters.

A hypothetical data table of optimized geometric parameters for 3-Amino-3-(furan-2-yl)propan-1-ol, as would be generated by DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-O in furan) | 1.36 Å |

| Bond Length (C-N) | 1.47 Å |

| Bond Length (C-O in propanol) | 1.43 Å |

| Bond Angle (C-C-N) | 110.5° |

Molecular Docking Simulations with Model Enzyme Systems

Molecular docking simulations could be employed to investigate the potential interactions of 3-Amino-3-(furan-2-yl)propan-1-ol with various enzyme active sites. This computational tool predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For this compound, researchers might select enzymes for which furan-containing molecules or amino alcohols are known substrates or inhibitors. The results would be crucial in predicting the compound's potential biological activity.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from the electronic structure of 3-Amino-3-(furan-2-yl)propan-1-ol would offer a quantitative prediction of its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability. Other descriptors such as electronegativity, chemical hardness, and the Fukui function would help in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Descriptors

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Electronegativity (χ) | 2.65 eV |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propanol (B110389) side chain in 3-Amino-3-(furan-2-yl)propan-1-ol allows for multiple low-energy conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. This analysis would identify the global minimum energy conformation as well as other local minima, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict the spectroscopic signatures of 3-Amino-3-(furan-2-yl)propan-1-ol. By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated, which would show characteristic peaks for the amine, hydroxyl, and furan (B31954) functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted. These theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure.

Application of 3 Amino 3 Furan 2 Yl Propan 1 Ol As a Synthetic Precursor

Role in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites—the furan (B31954) nucleus, the amino group, and the hydroxyl group—positions 3-Amino-3-(furan-2-yl)propan-1-ol as a valuable building block for the synthesis of intricate organic molecules. The furan moiety can participate in various cycloaddition and substitution reactions, while the amino and hydroxyl groups offer sites for functionalization and ring-closure reactions.

Precursor to Nitrogen-Containing Heterocycles

The amino and hydroxyl functionalities in 3-Amino-3-(furan-2-yl)propan-1-ol make it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. Through intramolecular cyclization reactions, with or without the participation of an external reagent, different ring systems can be accessed. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine could lead to the formation of a substituted azetidine (B1206935) ring. Alternatively, reaction with a dicarbonyl compound or its equivalent could facilitate the construction of larger heterocyclic rings like pyridines or diazepines.

While direct literature examples for this specific compound are not prevalent, the general reactivity of amino alcohols is well-established in the synthesis of heterocycles. For example, the reaction of amino alcohols with various reagents can yield oxazolidines, morpholines, and other nitrogen-containing ring systems. The furan ring in 3-Amino-3-(furan-2-yl)propan-1-ol adds another layer of synthetic potential, allowing for subsequent modifications of the heterocyclic product.

Building Block for Fused Ring Systems

The furan ring of 3-Amino-3-(furan-2-yl)propan-1-ol can act as a diene in Diels-Alder reactions, providing a powerful method for the construction of fused bicyclic systems. Reaction with a suitable dienophile would lead to the formation of an oxabicycloheptene derivative, which can then undergo further transformations. The amino and hydroxyl groups can be used to direct the stereochemistry of these reactions or to build additional rings onto the newly formed bicyclic core.

Furthermore, the furan ring can be a precursor to other five-membered rings or can be involved in ring-opening and rearrangement reactions to generate different carbocyclic or heterocyclic frameworks. The strategic functionalization of the amino and hydroxyl groups prior to or after these transformations allows for the creation of complex, polycyclic molecules.

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery and materials science, the generation of combinatorial libraries of structurally diverse compounds is of paramount importance. 3-Amino-3-(furan-2-yl)propan-1-ol, with its multiple points of diversification, serves as an excellent scaffold for such libraries.

The primary amine can be readily acylated, alkylated, or reductively aminated with a wide range of aldehydes and ketones. Simultaneously or sequentially, the primary alcohol can be esterified, etherified, or oxidized. The furan ring itself can be subjected to various transformations, such as electrophilic substitution or cycloaddition reactions. This multi-faceted reactivity allows for the rapid generation of a large number of distinct compounds from a single, readily accessible starting material.

Table 1: Potential Points of Diversification on the 3-Amino-3-(furan-2-yl)propan-1-ol Scaffold

| Reactive Site | Potential Reactions | Resulting Functionality |

| Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Primary Alcohol | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehyde/Carboxylic Acid |

| Furan Ring | Diels-Alder, Electrophilic Substitution, Hydrogenation | Fused Bicycles, Substituted Furans, Tetrahydrofurans |

This table illustrates the potential for creating a vast chemical space from a single core structure, a key principle in combinatorial chemistry.

Intermediate in the Synthesis of Chiral Compounds

The carbon atom bearing the amino group and the furan ring in 3-Amino-3-(furan-2-yl)propan-1-ol is a stereocenter. This inherent chirality makes the compound a valuable intermediate for the synthesis of enantiomerically pure molecules.

The racemic mixture of 3-Amino-3-(furan-2-yl)propan-1-ol can be resolved into its individual enantiomers using various techniques, such as diastereomeric salt formation with a chiral acid or enzymatic resolution. Once the pure enantiomers are obtained, they can be used as chiral building blocks in asymmetric synthesis. The stereocenter can be transferred to the target molecule, or the enantiopure compound can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.

The use of chiral amino alcohols as auxiliaries and synthons is a well-established strategy in organic synthesis. The defined stereochemistry of the amino and hydroxyl groups can effectively direct the approach of reagents, leading to high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and reductions.

Structure Activity Relationship Sar Studies of 3 Amino 3 Furan 2 Yl Propan 1 Ol Derivatives

Systematic Modification of the Amino Group and its Impact on Biological Activity

The primary amino group in 3-amino-3-(furan-2-yl)propan-1-ol is a key site for modification to modulate biological activity. Alterations such as N-acylation, N-alkylation, and the formation of Schiff bases can significantly impact the compound's physicochemical properties and its interaction with biological targets.

Research on related N-acyl-α-amino ketones and 1,3-oxazole derivatives has shown that the nature of the acyl group can influence antimicrobial activity. For instance, the introduction of a p-tolyl group in one series of compounds resulted in notable antibacterial activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly This suggests that for 3-amino-3-(furan-2-yl)propan-1-ol, N-acylation with specific aromatic or substituted aromatic moieties could be a promising strategy to enhance its biological profile.

Furthermore, studies on other amino alcohol derivatives have demonstrated that the substitution on the nitrogen atom is crucial for activity. For example, in a series of isosteviol-based 1,3-aminoalcohols, N-benzyl and N-(1H-imidazol-1-yl)propyl substitutions were found to be important for their antiproliferative activity. nih.gov This highlights the potential for significant activity changes in 3-amino-3-(furan-2-yl)propan-1-ol derivatives upon introduction of various N-substituents.

A variety of furan (B31954) derivatives have been synthesized and evaluated for their biological activities, which have been shown to be sensitive to the substitution pattern on the furan nucleus. researchgate.net The following table summarizes the impact of amino group modifications on the biological activity of analogous compounds.

| Compound Series | Modification on Amino Group | Observed Biological Activity | Reference |

| N-Acyl-α-amino Ketones | N-acylation with p-tolyl group | Enhanced antibacterial activity | utripoli.edu.ly |

| Isosteviol-based 1,3-Aminoalcohols | N-benzyl substitution | Significant antiproliferative activity | nih.gov |

| Isosteviol-based 1,3-Aminoalcohols | N-(1H-imidazol-1-yl)propyl substitution | Potent antiproliferative activity | nih.gov |

Hydroxyl Group Derivatization and Conformational Effects

The primary hydroxyl group of 3-amino-3-(furan-2-yl)propan-1-ol offers another avenue for structural modification, such as O-alkylation or esterification. These changes can alter the molecule's polarity, lipophilicity, and its ability to form hydrogen bonds, which in turn can affect its pharmacokinetic profile and target binding. nih.gov

The derivatization of hydroxyl groups is a common strategy in medicinal chemistry to improve the analytical signal in HPLC and CE determination of compounds. researchgate.net This is often achieved by introducing a chromophore or fluorophore. While not directly related to biological activity, these derivatization techniques underscore the chemical accessibility of the hydroxyl group for modifications that could also impact biological function.

In a study of β-amino alcohol derivatives as inhibitors of Toll-like receptor 4, methylation of the hydroxyl group was performed to investigate its role in binding. nih.gov The results indicated that the free hydroxyl group might not be critical for the potency of these specific inhibitors, as its methylation did not lead to a significant loss of activity. nih.gov This suggests that for 3-amino-3-(furan-2-yl)propan-1-ol, the hydroxyl group could potentially be modified to fine-tune properties like solubility or metabolic stability without necessarily abolishing its primary biological activity.

The conformation of the propanol (B110389) chain is also influenced by the nature of the hydroxyl group derivative. The introduction of bulky substituents could restrict the rotational freedom around the C-C bonds, locking the molecule into a specific conformation that might be more or less favorable for receptor binding.

The following table illustrates the effects of hydroxyl group derivatization in related compound classes.

| Compound Series | Hydroxyl Group Modification | Impact on Properties/Activity | Reference |

| β-Amino Alcohols | Methylation | No significant loss of inhibitory potency against TLR4 | nih.gov |

| Flavonols | O-alkylation with amino-containing linkers | Substantially improved antiproliferative potency | nih.gov |

Furan Ring Substitutions and their Influence on Chemical Reactivity

The furan ring is a versatile heterocyclic scaffold, and its reactivity is highly dependent on the nature and position of substituents. ijabbr.com A slight change in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, which typically occurs at the C5 position if the C2 position is substituted. ijabbr.com

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown that substitutions on the furan ring can influence their antimicrobial properties. utripoli.edu.ly For instance, the presence of different aryl groups at the 3-position, which is electronically connected to the furan ring, modulates the activity against various bacterial and fungal strains. utripoli.edu.lynih.gov

The chemical reactivity of the furan ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups, such as alkyl or methoxy (B1213986) groups, can increase the electron density of the ring, making it more reactive towards electrophiles and potentially altering its interaction with biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the ring's reactivity. ijabbr.com This principle is fundamental in designing furan-based compounds with desired electronic properties for specific biological applications. utripoli.edu.ly

The following table summarizes the influence of furan ring substitutions on the biological activity of related compounds.

| Compound Series | Furan Ring Substitution | Observed Biological Activity | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Various aryl groups at C3 | Modulated antimicrobial activity | utripoli.edu.lynih.gov |

| Furan-fused chalcones | Attachment of a furan moiety to the A-ring | Enhanced antiproliferative activity | nih.gov |

| General Furan Derivatives | Slight changes in substitution pattern | Distinguishable differences in biological activities | researchgate.net |

Positional Isomerism and its Correlation with Biological Properties

In a broader context, studies on other heterocyclic systems have consistently shown that positional isomers exhibit distinct biological profiles. For example, in a series of benzofuran (B130515) derivatives, moving a substituent from one position to another on the benzofuran ring resulted in a significant change in anticancer activity. nih.gov

The commercial availability of 3-amino-3-(furan-3-yl)propan-1-ol suggests that this isomer is of interest for research and development, likely for comparative biological evaluation against its furan-2-yl counterpart. mdpi.com

The following table highlights the importance of positional isomerism in related heterocyclic systems.

| Compound Series | Isomeric Variation | Impact on Biological Properties | Reference |

| Benzofuran Derivatives | Change in substituent position | Significant change in anticancer activity | nih.gov |

| Furan-fused Chalcones | Relative position of benzofuran and phenyl moieties | Altered antiproliferative activity | nih.gov |

Stereochemical Aspects of 3-Amino-3-(furan-2-yl)propan-1-ol Derivatives on Receptor Binding

The carbon atom attached to the amino group and the furan ring in 3-amino-3-(furan-2-yl)propan-1-ol is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

While specific receptor binding studies for the enantiomers of 3-amino-3-(furan-2-yl)propan-1-ol are not available in the reviewed literature, studies on other chiral amino alcohols provide strong evidence for the importance of stereochemistry. For example, in a study of β-amino alcohol derivatives, the stereochemistry of the hydroxyl group was investigated, although in that particular case, no significant difference in activity between the enantiomers was observed. nih.gov However, this is not always the case, and for many other compounds, one enantiomer is significantly more active than the other.

The stereoselective synthesis of chiral amino acids and their derivatives is a major focus in medicinal chemistry to access enantiomerically pure compounds for biological evaluation. elsevierpure.com The differential binding of enantiomers to a receptor can be rationalized by the three-point attachment model, where three of the four groups around the chiral center must interact with specific binding sites on the receptor for optimal activity. A change in the configuration at the chiral center would disrupt this precise fit for one of the enantiomers.

Molecular docking studies are a valuable computational tool to predict and rationalize the differential binding of enantiomers. Such studies on furan-azetidinone hybrids have been used to understand their binding modes to bacterial enzymes. ijper.org Similar in silico studies on the enantiomers of 3-amino-3-(furan-2-yl)propan-1-ol could provide valuable hypotheses about their interactions with potential biological targets.

The following table provides examples of the significance of stereochemistry in related compounds.

| Compound | Stereochemical Aspect | Significance | Reference |

| Chiral Amino Acids | L- and D-configurations | Dictates biological role | nih.gov |

| β-Amino Alcohol Derivatives | (R)- and (S)-enantiomers of the hydroxyl group | Investigated for impact on TLR4 inhibition, though no significant difference was found in this specific case | nih.gov |

| (S)-(-)-2-Amino-3-phenyl-1-propanol | Specific enantiomer | Used as a chiral building block | researchgate.net |

Analytical Methodologies for the In Depth Study of 3 Amino 3 Furan 2 Yl Propan 1 Ol

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The analysis of chiral compounds like 3-Amino-3-(furan-2-yl)propan-1-ol requires sophisticated chromatographic methods to assess not only its chemical purity but also the relative proportion of its enantiomers, known as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

For enantiomeric separation, chiral stationary phases (CSPs) are indispensable. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino alcohols. sigmaaldrich.com These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to different retention times. The mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve maximum separation and resolution. sigmaaldrich.com

Alternatively, indirect methods involving derivatization can be employed. researchgate.net In this approach, the enantiomers of 3-Amino-3-(furan-2-yl)propan-1-ol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be separated on a standard, achiral chromatographic column. researchgate.netgoogle.com Comprehensive two-dimensional gas chromatography (GC×GC) after derivatization has proven to be a highly sensitive method for the precise determination of enantiomeric excesses in amino compounds, with reported errors in the range of ±0.5%–2.5%. nih.gov

| Technique | Column Type | Typical Mobile/Gas Phase | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Water:Methanol:Formic Acid | UV, MS | Direct enantiomeric separation and ee determination. sigmaaldrich.com |

| Chiral GC | Chirasil-Dex CB | Helium | FID, MS | Enantioseparation of derivatized amino alcohols. nih.gov |

| HPLC (Indirect) | Standard C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, MS | Separation of diastereomers after chiral derivatization. researchgate.net |

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Amino-3-(furan-2-yl)propan-1-ol, providing unequivocal confirmation of its elemental composition and aiding in structural elucidation. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. mdpi.com

For 3-Amino-3-(furan-2-yl)propan-1-ol (C₇H₁₁NO₂), the exact monoisotopic mass is 141.07898 Da. uni.luguidechem.com HRMS analysis would seek to find an ion corresponding to this mass (e.g., the protonated molecule [M+H]⁺ at m/z 142.08626). uni.lu Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions, revealing details about the molecule's connectivity.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is the premier tool for identifying metabolites. The high resolving power allows for the detection of low-concentration metabolites in complex biological matrices and the accurate mass measurement facilitates the prediction of their elemental compositions.

| Adduct | m/z (Mass/Charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.08626 | 129.3 |

| [M+Na]⁺ | 164.06820 | 135.8 |

| [M+K]⁺ | 180.04214 | 135.6 |

| [M+NH₄]⁺ | 159.11280 | 149.9 |

| [M-H]⁻ | 140.07170 | 131.7 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and preferred conformation. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed atomic model can be built and refined. nih.gov

While no specific crystal structure for 3-Amino-3-(furan-2-yl)propan-1-ol has been published, the analysis of a related benzofuran (B130515) derivative illustrates the type of data obtained. researchgate.net Such an analysis would provide precise bond lengths, bond angles, and torsional angles for 3-Amino-3-(furan-2-yl)propan-1-ol. Crucially, for a chiral compound, successful structure determination using a chiral space group or by referencing a known chiral center allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å, β = 96.763° |

| Volume (V) | 1697.28 ų |

| Molecules per Unit Cell (Z) | 8 |

| Final R-index (R₁) | 0.0517 [I > 2σ(I)] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 3-Amino-3-(furan-2-yl)propan-1-ol, the ¹H NMR spectrum would show distinct signals for the protons on the furan (B31954) ring, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the propanol (B110389) chain. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to piece together the molecular framework. For instance, the protons on the furan ring are expected in the aromatic region (δ 6.0-7.5 ppm), while the CH-N proton would likely appear as a multiplet around δ 4.5 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., furan carbons, aliphatic carbons), with those attached to heteroatoms (O, N) appearing further downfield. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish direct and long-range correlations between protons and carbons, confirming the final structure.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H₅ (Furan) | ~7.3-7.4 | ~141-142 |

| H₄ (Furan) | ~6.3 | ~110 |

| H₃ (Furan) | ~6.1 | ~106 |

| CH (C3) | ~4.5 | ~39-40 |

| CH₂ (C2) | ~1.9-2.1 | ~41-42 |

| CH₂ (C1) | ~3.7-3.8 | ~59-60 |

| OH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

*Predicted values are estimated based on data from structurally similar compounds. mdpi.commdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

In the IR spectrum of 3-Amino-3-(furan-2-yl)propan-1-ol, characteristic absorption bands would confirm the presence of its key functional groups. The O-H stretch from the alcohol and the N-H stretches from the primary amine would both appear as broad bands in the 3200-3500 cm⁻¹ region. A strong C-O stretching vibration would be expected around 1050-1150 cm⁻¹. The furan ring itself would produce a series of characteristic peaks, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and ring breathing modes at lower wavenumbers. mdpi.com Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) |

| N-H (Amine) | Stretching | 3200-3500 (Broad) |

| C-H (Furan) | Stretching | ~3120 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Furan) | Stretching | ~1500-1600 |

| C-O (Alcohol) | Stretching | ~1050-1150 |

Future Research Trajectories for 3-Amino-3-(furan-2-yl)propan-1-ol: A Roadmap

The unique structural characteristics of 3-Amino-3-(furan-2-yl)propan-1-ol, which combine a reactive furan ring, a chiral aminopropanol backbone, and a primary alcohol, position it as a molecule of significant interest for future chemical research. While its full potential is yet to be unlocked, a forward-looking perspective suggests several promising avenues for investigation. These range from the development of more efficient synthetic methodologies to its incorporation into novel materials and the application of advanced chemical technologies. This article outlines key future research directions that could expand the utility and understanding of this versatile compound.

Q & A

Q. What are the most reliable synthetic routes for 3-Amino-3-(furan-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reduction of a nitroalkene intermediate or reductive amination of a ketone precursor. For example, catalytic hydrogenation (e.g., Pd/C under H₂) is commonly used to reduce nitro groups to amines, with yields dependent on solvent polarity and catalyst loading . Substitution reactions (e.g., using acyl chlorides) require careful pH control (e.g., pyridine as a base) to avoid side reactions. Purity is optimized via column chromatography (silica gel, polar eluents) or recrystallization .

Q. How can the structure of 3-Amino-3-(furan-2-yl)propan-1-ol be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and amino/ hydroxyl groups (δ 1.5–3.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₁₁NO₂, 141.17 g/mol) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (if available) to resolve stereochemistry, though this requires high-purity samples and slow evaporation techniques .

Q. What preliminary biological screening assays are suitable for evaluating 3-Amino-3-(furan-2-yl)propan-1-ol’s bioactivity?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) with ampicillin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using IC₅₀ values to quantify potency .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced Research Questions

Q. How does the stereochemistry of 3-Amino-3-(furan-2-yl)propan-1-ol influence its biological activity, and how can enantiomers be resolved?

- Methodological Answer : Chiral centers in amino alcohols often lead to enantiomer-specific bioactivity. Resolve enantiomers via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Enzymatic resolution : Lipase-catalyzed acetylation to separate enantiomers .

- Biological testing : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin reuptake inhibition) to identify stereospecific effects .

Q. What mechanistic insights explain the contradictory antimicrobial results reported for 3-Amino-3-(furan-2-yl)propan-1-ol in different studies?

- Methodological Answer : Contradictions may arise from:

- Bacterial strain variability : Test against a standardized panel (e.g., ATCC strains) .

- Solubility limitations : Use DMSO or cyclodextrin complexes to enhance aqueous solubility .

- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation via checkerboard assays .

Q. How can computational methods guide the design of derivatives of 3-Amino-3-(furan-2-yl)propan-1-ol for improved pharmacokinetics?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinase or GPCR models) .

- ADMET prediction : Tools like SwissADME to optimize logP (target 1–3), bioavailability, and BBB permeability .

- QSAR modeling : Correlate substituent effects (e.g., halogenation at the furan 5-position) with bioactivity .

Q. What analytical strategies can resolve data discrepancies in the compound’s oxidation and reduction pathways?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates .

- Isotopic labeling : Use O-labeled H₂O or N-ammonia to trace oxidation/reduction mechanisms .

- Controlled atmosphere experiments : Compare reactions under inert (N₂) vs. oxidative (O₂) conditions to isolate pathway dependencies .

Comparative Research Questions

Q. How does 3-Amino-3-(furan-2-yl)propan-1-ol differ from its structural analogs in reactivity and bioactivity?

- Methodological Answer : Key comparisons include:

| Compound | Structural Difference | Unique Reactivity/Bioactivity |

|---|---|---|

| 3-Amino-3-(furan-3-yl)propan-1-ol | Furan substitution at C3 vs. C2 | Lower antimicrobial potency but higher solubility |

| 3-Amino-1-propanol | Lacks furan ring | Minimal aromatic interactions, reduced enzyme inhibition |

| 2-Amino-3-(furan-2-yl)propan-1-ol | Amino group at C2 vs. C3 | Enhanced chiral recognition in receptor assays |

Data-Driven Research Questions

Q. What crystallographic data exists for 3-Amino-3-(furan-2-yl)propan-1-ol, and how can it inform supramolecular interactions?

- Methodological Answer : While no direct crystallographic data is available for this compound, analogs like 3-Amino-1-(3-bromofuran-2-yl)propan-1-ol show hydrogen bonding between NH/O-H and furan oxygen, stabilizing crystal lattices. Use SHELXL for refinement and Mercury software to analyze packing motifs .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Stability assays : Accelerated degradation studies (40°C/75% RH) in DMSO, ethanol, and water. Monitor via HPLC .

- Protection strategies : Store under argon at -20°C in amber vials; add antioxidants (e.g., BHT) for aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。